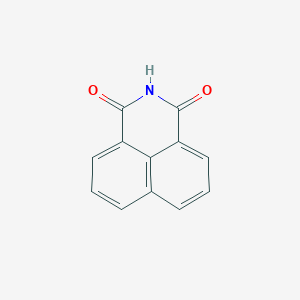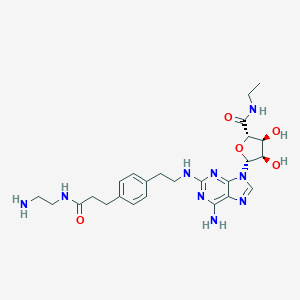
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a synthetic compound that belongs to the adenosine receptor agonist family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用机制
APEC exerts its effects by binding to the adenosine receptors, specifically the A3 receptor subtype. The activation of the A3 receptor leads to the inhibition of the cAMP pathway, which in turn leads to the activation of the MAPK/ERK pathway. This activation results in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
生化和生理效应
APEC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. APEC has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
实验室实验的优点和局限性
APEC has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, which provides a wealth of information on its properties and potential applications. However, APEC also has some limitations. It is a relatively complex compound, which can make its synthesis challenging. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
For the study of APEC include the development of more efficient synthesis methods and the investigation of its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of APEC involves a multi-step process that starts with the reaction of 2-bromoethylamine hydrobromide and 2-phenylethanol to obtain 2-(2-phenylethoxy)ethylamine. The intermediate product is then reacted with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with N-ethyl-5'-carboxamidoadenosine to obtain APEC.
科学研究应用
APEC has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. APEC has been studied for its potential use in the treatment of ischemic stroke, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential applications in the treatment of cardiovascular diseases, including hypertension and myocardial infarction.
属性
CAS 编号 |
126828-50-0 |
|---|---|
产品名称 |
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine |
分子式 |
C25H35N9O5 |
分子量 |
541.6 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-(2-aminoethylamino)-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1 |
InChI 键 |
UXUFTKZYJYGMGO-CMCWBKRRSA-N |
手性 SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
规范 SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
其他 CAS 编号 |
126828-50-0 |
同义词 |
2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine 2-APEC APEC-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



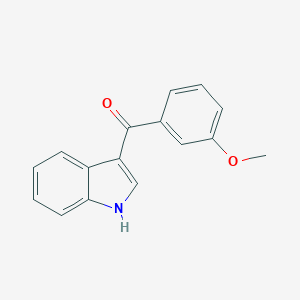
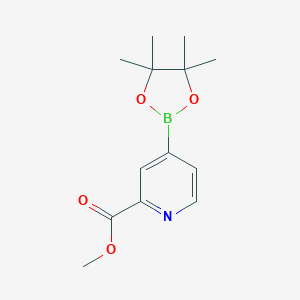
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
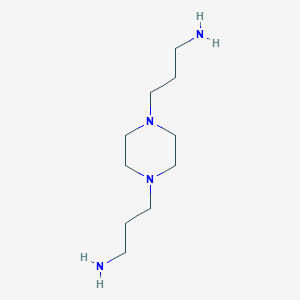
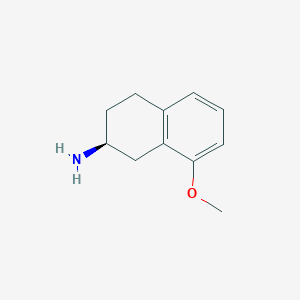
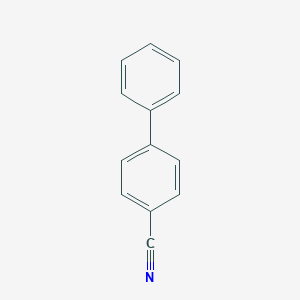
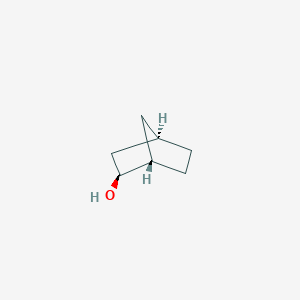
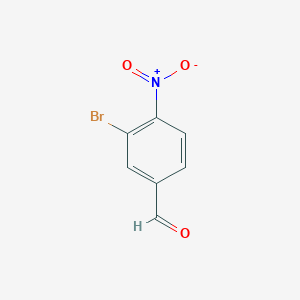
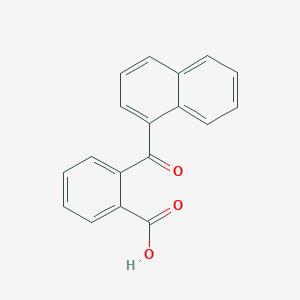
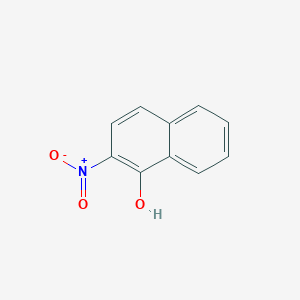
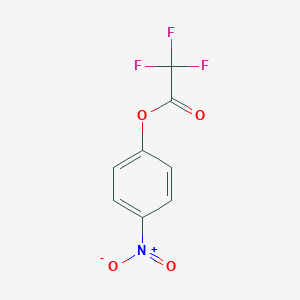
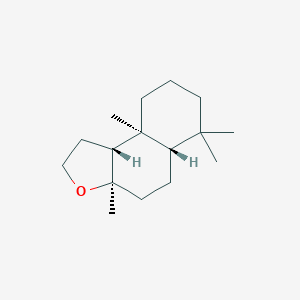
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
